7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Molecular Structure and Crystal Environments
The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was analyzed in different crystal environments. This study provides insights into the possible biological activity of coordination compounds of triazolopyrimidine molecules (Canfora et al., 2010).
Alkyl Rearrangement in Azaindolizine Compounds
Research on azaindolizine compounds, which include triazolopyrimidines, has shown that alkyl groups in these compounds can undergo rearrangement. This finding is relevant for understanding the chemical behavior of triazolopyrimidines in various conditions (Makisumi & Kanō, 1963).
Biological and Antioxidant Activity
A specific synthesis of triazolopyrimidines, including a derivative similar to the compound , showed potential for antimicrobial and antioxidant activities. This research suggests a promising avenue for the development of new pharmaceuticals (Gilava et al., 2020).
Antibacterial Agents
The synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, closely related to the compound of interest, has shown efficacy as antibacterial agents. Some of these compounds were found to be as potent or more potent than certain commercial antibiotics (Kumar et al., 2009).
Imine-enamine Tautomerism
Studies on the tautomerism of dihydroazolopyrimidines, including triazolopyrimidines, contribute to understanding the chemical behavior and potential reactivity of these compounds. Such insights are critical for their application in various fields of chemistry and drug development (Desenko et al., 1993).
Cyclocondensation Reactions
Research into the cyclocondensation of triazolopyrimidine compounds has led to the synthesis of new derivatives, expanding the scope of potential applications in medicinal chemistry (Desenko et al., 1998).
Synthesis and Reactions of Triazolopyrimidinium Betaines
The synthesis and study of triazolopyrimidinium betaines provide valuable information on the chemistry of triazolopyrimidines, highlighting their versatility and potential for forming various novel compounds (Marley et al., 1989).
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-4-5-14(2)15(10-13)11-27-20-18-19(21-12-22-20)25(24-23-18)16-6-8-17(26-3)9-7-16/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHCWJSKGNGPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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